![molecular formula C12H8F6O4 B1653052 Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate CAS No. 171117-13-8](/img/structure/B1653052.png)
Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate
Overview
Description
Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, commonly known as TFB, is an organic compound that has gained significant attention in the field of scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. TFB has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and biochemistry.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, focusing on six unique applications:
Lithium-Ion Battery Performance Enhancement
This compound is used as an electrolyte additive in the battery industry to enhance the performance and stability of lithium-ion batteries. It is particularly effective in high-temperature and high-voltage applications due to its remarkable thermal and electrochemical stability .
Reduction of Self-Discharge in Li-S Cells
It has been applied to diminish self-discharge in Li-S cells, which can have both low- and high-sulfur-loading sulfur cathodes .
Horner-Wadsworth-Emmons Reactions
The compound has been utilized in Horner-Wadsworth-Emmons reactions for the formation of E- and Z-unsaturated enones, making the synthesis of geometric isomers possible through similar reactions .
Synthesis of Dialkyl and Cyclic H-phosphonates
A microwave-assisted synthesis method using this compound enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates under non-inert and additive-free conditions .
Organic Synthesis
While not directly related to Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate, its related compound (2,2,2-Trifluoroethyl)benzene is used in organic synthesis for various chemical reactions and processes .
Chemical Properties Research
Research into the chemical properties such as density, melting point, boiling point, structure, formula, molecular weight etc., of (2,2,2-Trifluoroethyl)benzene provides valuable information for further applications .
properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-1-2-8(4-3-7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJNGPLSHPUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712123 | |
Record name | Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171117-13-8 | |
Record name | Bis(2,2,2-trifluoroethyl) benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.